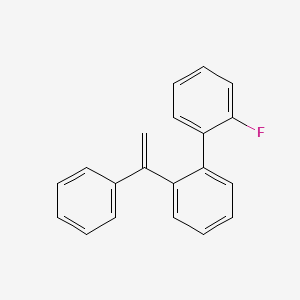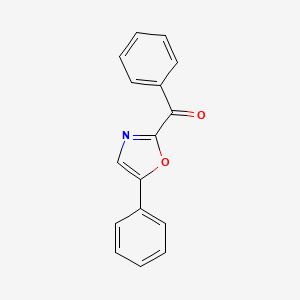
Phenyl(5-phenyl-1,3-oxazol-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl(5-phenyloxazol-2-yl)methanone is an organic compound with the molecular formula C16H11NO2 and a molecular weight of 249.26 g/mol It is characterized by the presence of a phenyl group attached to a 5-phenyloxazol-2-ylmethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl(5-phenyloxazol-2-yl)methanone typically involves the condensation of benzoyl chloride with 2-aminophenol, followed by cyclization to form the oxazole ring . The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the oxazole ring.
Industrial Production Methods: Industrial production methods for Phenyl(5-phenyloxazol-2-yl)methanone are not well-documented in the literature. the synthesis generally follows similar principles as laboratory-scale preparations, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: Phenyl(5-phenyloxazol-2-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include various substituted oxazole derivatives, alcohols, and other functionalized aromatic compounds.
Scientific Research Applications
Phenyl(5-phenyloxazol-2-yl)methanone has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Phenyl(5-phenyloxazol-2-yl)methanone is not fully understood. it is believed to interact with various molecular targets and pathways, including enzymes and receptors involved in biological processes . The compound’s effects are likely mediated through its ability to form stable complexes with these targets, leading to changes in their activity.
Comparison with Similar Compounds
Benzimidazole Derivatives: These compounds share a similar heterocyclic structure and exhibit a range of biological activities.
Indole Derivatives: Known for their diverse biological applications, including antiviral and anticancer activities.
Oxazole Derivatives: Similar in structure, these compounds are studied for their antimicrobial and antifungal properties.
Uniqueness: Phenyl(5-phenyloxazol-2-yl)methanone is unique due to its specific combination of a phenyl group and an oxazole ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
31970-74-8 |
|---|---|
Molecular Formula |
C16H11NO2 |
Molecular Weight |
249.26 g/mol |
IUPAC Name |
phenyl-(5-phenyl-1,3-oxazol-2-yl)methanone |
InChI |
InChI=1S/C16H11NO2/c18-15(13-9-5-2-6-10-13)16-17-11-14(19-16)12-7-3-1-4-8-12/h1-11H |
InChI Key |
GELOLSPOTXOQFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


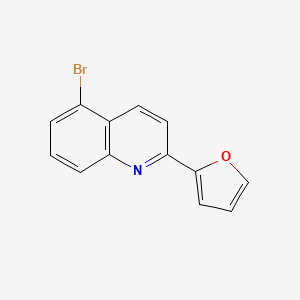
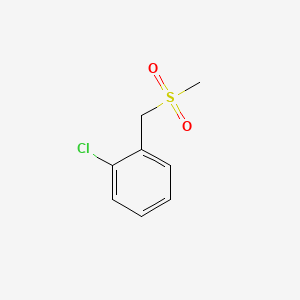
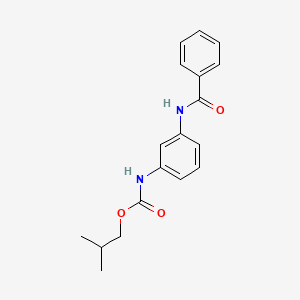
![5-(Phenylsulfonyl)benzo[b]thiophene](/img/structure/B14128849.png)
![6-chloro-N-(3,5-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14128880.png)
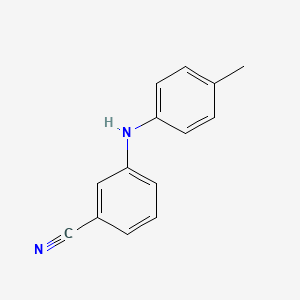
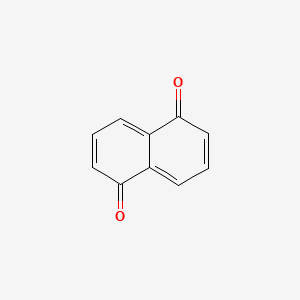
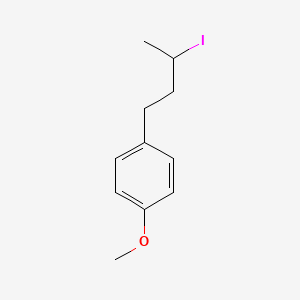


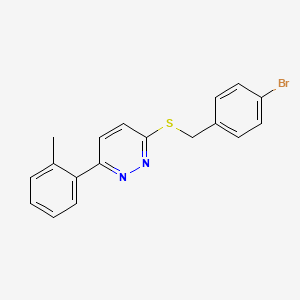
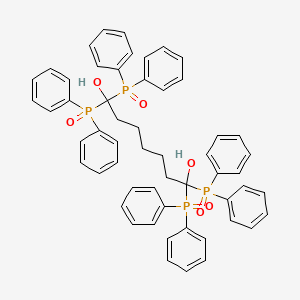
![6-({4-chloro-N-[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]phenylalanyl}amino)hexanoic acid](/img/structure/B14128904.png)
